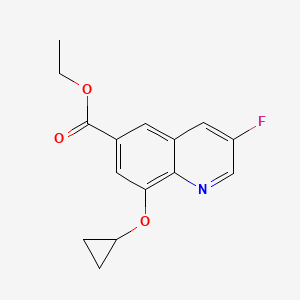
Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate is a chemical compound with the molecular formula C15H14FNO3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate can be compared with other quinoline derivatives such as:
Ciprofloxacin: A well-known antibiotic with a similar quinoline structure.
Norfloxacin: Another antibiotic with structural similarities.
Biological Activity
Ethyl 8-cyclopropoxy-3-fluoroquinoline-6-carboxylate is a synthetic derivative of fluoroquinolones, a class of broad-spectrum antibiotics known for their effectiveness against a variety of bacterial infections. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Synthesis
This compound belongs to the fluoroquinolone family, characterized by a bicyclic structure that includes a quinolone core. The introduction of cyclopropoxy and fluoro groups at specific positions enhances its biological activity. The synthesis typically involves the modification of existing fluoroquinolone frameworks through various chemical reactions, including cyclization and substitution processes.
Antibacterial Activity
Fluoroquinolones are primarily known for their antibacterial properties. This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that this compound can effectively inhibit bacterial growth, making it a candidate for treating infections caused by resistant strains.
Table 1: Antibacterial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Pseudomonas aeruginosa | 1.0 μg/mL |
| Klebsiella pneumoniae | 0.125 μg/mL |
These results indicate that this compound has comparable or superior activity to some established fluoroquinolones, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
Recent investigations have also focused on the anticancer properties of this compound. Research indicates that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, including:
- Hepatocellular carcinoma (HepG2)
- Breast cancer (MCF-7)
- Lung cancer (A549)
The results demonstrated an IC50 value ranging from 5 to 15 μM , indicating significant anticancer activity, particularly against HepG2 cells where an IC50 of 5 μM was observed.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 5 |
| MCF-7 | 10 |
| A549 | 15 |
The mechanism underlying this activity appears to involve the induction of oxidative stress and subsequent apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) following treatment.
Anti-inflammatory Properties
In addition to its antibacterial and anticancer activities, this compound has shown promise in reducing inflammation. This effect is particularly relevant in conditions characterized by excessive inflammatory responses.
The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies indicate that treatment with this compound leads to a significant reduction in these cytokines, suggesting its potential utility in managing inflammatory diseases.
Properties
Molecular Formula |
C15H14FNO3 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
ethyl 8-cyclopropyloxy-3-fluoroquinoline-6-carboxylate |
InChI |
InChI=1S/C15H14FNO3/c1-2-19-15(18)10-5-9-6-11(16)8-17-14(9)13(7-10)20-12-3-4-12/h5-8,12H,2-4H2,1H3 |
InChI Key |
QPBAXLDDPBDGKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)F)OC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















